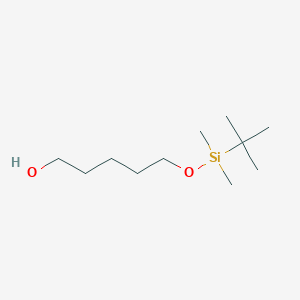

玛波沙星杂质 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

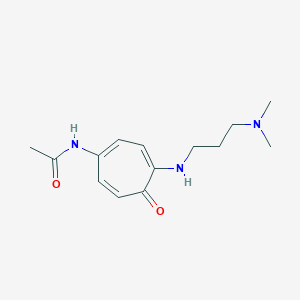

Marbofloxacin Impurity B, also known as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid, is a derivative of Marbofloxacin . Marbofloxacin is a carboxylic acid and a synthetic, broad-spectrum bactericidal agent used in veterinary medicine .

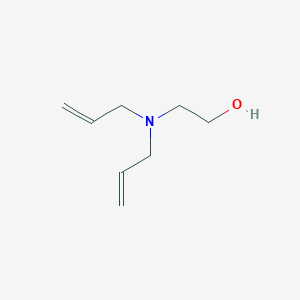

Molecular Structure Analysis

The molecular formula of Marbofloxacin Impurity B is C12H8F2N2O4 . The exact molecular structure analysis is not provided in the retrieved data.科学研究应用

Solubility Research

Marbofloxacin Impurity B has been used in solubility research . The solubility of marbofloxacin in 12 pure solvents was measured by a dynamic laser monitoring method . The results of these experiments demonstrate that the solubility of marbofloxacin in those 12 pure solvents increased with the increase of temperature .

Pharmaceutical Analysis

Marbofloxacin Impurity B is used in the pharmaceutical industry for quality assessment . Analytical methods for the quantification of Marbofloxacin in pharmaceutical, biological, and food matrices have been developed . These methods are important since Marbofloxacin in tablets does not have a monograph in official compendiums .

Chromatography

Marbofloxacin and related impurities, including Marbofloxacin Impurity B, have been analyzed using mixed-mode chromatography . This method allows for the separation and identification of the compound and its impurities .

Veterinary Medicine

Marbofloxacin Impurity B is used in veterinary medicine . A single, short-acting, high dose of marbofloxacin has been compared with one or two doses of 7.5 mg/kg injectable enrofloxacin for the treatment of Actinobacillus pleuropneumoniae infections in growing-fattening pigs in Europe .

Antibiotic Research

Marbofloxacin is a veterinary fluoroquinolone with high activity against Pasteurella multocida . Its in vivo activity against P. multocida has been evaluated based on in vivo time-kill data in swine using a tissue-cage model .

Green Analytical Chemistry

There is a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .

作用机制

Target of Action

Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a fluoroquinolone antibiotic that primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, repair, and recombination .

Mode of Action

Marbofloxacin Impurity B is believed to share a similar mode of action with Marbofloxacin, which involves impairing the bacterial DNA gyrase . This impairment results in the inhibition of bacterial DNA replication, leading to rapid bactericidal activity .

Biochemical Pathways

It is believed to be active in both stationary and growth phases of bacterial replication . This suggests that it may affect multiple biochemical pathways involved in bacterial growth and replication.

Pharmacokinetics

Marbofloxacin, the parent compound of Marbofloxacin Impurity B, is well absorbed after oral and parenteral administration . It is widely distributed to the tissues, with concentrations in tissues such as lung, liver, and kidney being higher than the concentrations in plasma . Marbofloxacin is weakly bound to plasma proteins and is excreted mostly in the urine . The extent of biotransformation is very limited

Result of Action

The primary result of Marbofloxacin Impurity B’s action is the inhibition of bacterial growth through the impairment of DNA-gyrase . This leads to the death of susceptible bacteria within 20-30 minutes of exposure

属性

IUPAC Name |

6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFVEYBFZJOXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity B | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)